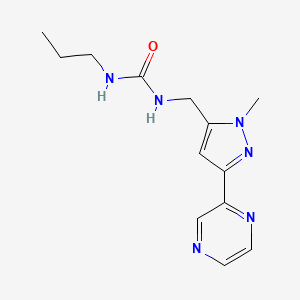

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea

Descripción

Propiedades

IUPAC Name |

1-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-3-4-16-13(20)17-8-10-7-11(18-19(10)2)12-9-14-5-6-15-12/h5-7,9H,3-4,8H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZGHUQNYYIEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

Introduction of the pyrazinyl group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction using pyrazine derivatives.

Formation of the urea moiety: The final step involves the reaction of the pyrazole derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale reactions are often employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

Reduction: Sodium borohydride in methanol or ethanol as a solvent.

Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Aplicaciones Científicas De Investigación

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and urea moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1. Structural Features

The compound’s uniqueness lies in its pyrazine substituent and propylurea chain. Below is a comparative analysis with key analogues:

2.3. Physicochemical Properties

- Solubility : The target compound’s pyrazine substituent likely enhances water solubility compared to MK13’s methoxyphenyl group but may reduce it relative to hydroxymethyl-substituted derivatives (5a–l) .

- Stability : Unlike pyrazolo-triazolo-pyrimidines (6–9), which undergo isomerization under specific conditions, the target compound’s structure lacks fused heterocycles, suggesting greater stability .

- Lipophilicity : The propyl chain in the urea moiety increases hydrophobicity compared to shorter alkyl chains in analogues.

2.4. Functional Implications

- Hydrogen Bonding : The urea group in all compounds enables strong hydrogen bonding, critical for interactions with biological targets.

- Aromatic Interactions : Pyrazine (target) and methoxyphenyl (MK13) substituents differ in electronic effects; pyrazine’s nitrogen atoms may engage in π-π stacking or coordinate metal ions, whereas methoxyphenyl groups favor hydrophobic interactions .

Actividad Biológica

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea is a complex organic compound with potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and various studies that highlight its pharmacological effects.

Chemical Structure and Properties

The compound features a unique combination of pyrazole and pyrazine rings along with a urea functional group. Its molecular formula is with a molecular weight of approximately 228.29 g/mol. The structural diversity provided by these components enhances its potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could potentially modulate receptors associated with pain pathways, similar to other pyrazole derivatives which have shown TRPV1 antagonism .

Anticancer Properties

Preliminary studies suggest that the compound exhibits anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by disrupting cell cycle progression.

Antimicrobial Effects

The compound also shows promise as an antimicrobial agent. Studies have indicated that it possesses activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Similar compounds have been studied for their interactions:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole | Pyrazole ring; lacks urea moiety | Antimicrobial properties |

| 6-(Trifluoromethyl)nicotinamide | Nicotinamide structure; lacks pyrazole | Potential anti-inflammatory effects |

| N-(1H-Pyrazol-5-yl) derivatives | Variations in substituents on pyrazole | Antifungal activities |

The unique combination of functional groups in this compound enhances its reactivity and biological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including:

- Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models, suggesting that compounds like this compound may have similar effects .

- Antimicrobial Studies : Research indicated that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.